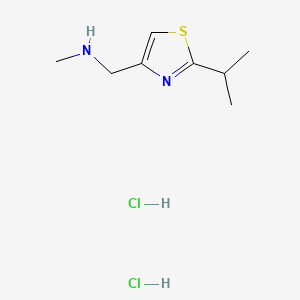![molecular formula C46H46N2 B1661989 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl CAS No. 58473-78-2](/img/structure/B1661989.png)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl
描述
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is a useful research compound. Its molecular formula is C46H46N2 and its molecular weight is 626.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机电致发光器件中的空穴传输材料
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl(TAPC)由于其高空穴迁移率,被广泛用作有机电致发光器件(OLED)中的空穴传输材料 . 研究了HAT-CN:NPB,HAT-CN:TAPC小分子半导体混合物中的空穴传输特性 . HAT-CN:TAPC混合物的空穴迁移率在以下范围内:
10−5–10−4cm2V−1s−110^{-5} –10^{-4} cm^{2} V^{-1} s^{-1}10−5–10−4cm2V−1s−1
.OLED器件中化学转化研究
研究了在运行的OLED器件中TAPC的化学转化 . TAPC的化学性质严格限制在主要复合界面的附近,并可能由这些芳基胺的单重激发态引发 .
在有机太阳能电池(PSC)中的应用
TAPC也已作为空穴传输材料(HTM)应用于钙钛矿太阳能电池(PSC)中 .
空穴传输机理研究
已系统地研究了HAT-CN:NPB,HAT-CN:TAPC共蒸发有机半导体混合物中的空穴传输机理 . HAT-CN:TAPC中的空穴传输是空间电荷限制电流(SCLC)且具有自由陷阱分布 .
能级分析
在TAPC在OLED中的应用背景下进行了TAPC的能级分析 . HAT-CN:TAPC混合物中的空穴迁移率在低电场区域表现出强烈的场依赖性 .
原子力显微镜研究
作用机制
Target of Action
TAPC, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility . It can also serve as a host for blue phosphorescent guest molecules, such as FIrpic .
Mode of Action
TAPC facilitates the movement of positive charges (holes) from the anode towards the emissive layer of the OLED . It achieves this by accepting electrons from the anode and transporting them across the device . This electron transfer forms a dipole at the TAPC/MoOx interface, leading to a p-doped region and thus increasing the carrier concentration at the interface .
Biochemical Pathways
The primary pathway affected by TAPC is the electron transport chain in OLEDs. By efficiently transporting holes, TAPC helps balance the charge in the device, which is crucial for the recombination of electrons and holes in the emissive layer. This recombination process leads to the emission of light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of OLED materials like TAPC, we can consider similar concepts. TAPC is deposited in a thin layer within the OLED device, where it remains fixed. Its ‘bioavailability’ is essentially its ability to transport holes efficiently across this layer .
Result of Action
The result of TAPC’s action is the efficient operation of OLED devices. By transporting holes and hosting phosphorescent molecules, TAPC contributes to the production of bright light with high quantum efficiency . For instance, OLED devices using TAPC have achieved a maximum EQE (External Quantum Efficiency) of 16% .
Action Environment
The performance of TAPC can be influenced by environmental factors such as temperature and humidity. For instance, the hole mobility of TAPC can be improved by thermal annealing, which increases its crystallinity . .
属性
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKIJILZFXPFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069258 | |
| Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-78-2 | |
| Record name | 1,1′-Bis[(di-4-tolylamino)phenyl]cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58473-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-cyclohexylidenebis[N,N-bis(p-tolyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[12]Cycloparaphenylene](/img/structure/B1661916.png)


![trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B1661923.png)




